![molecular formula C32H21N3 B14164800 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole CAS No. 928013-98-3](/img/structure/B14164800.png)
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a unique structure that combines carbazole, quinoline, and pyridine moieties, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings endows the compound with distinct chemical and physical properties, which can be exploited in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the use of hetaryl ureas and alcohols to produce substituted carbamates. This catalyst-free synthesis is environmentally friendly and yields a wide range of substituted carbamates with electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process. The use of microwave and ultraviolet irradiation-promoted synthesis could also be explored to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound’s heterocyclic structure makes it a candidate for biological and medicinal research. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Wirkmechanismus
The mechanism of action of 9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridin-2-YL-quinoline-4-carboxylic acid: Another compound with a quinoline and pyridine moiety, but with different functional groups.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, exhibiting different pharmacological properties
Uniqueness
9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole is unique due to its combination of carbazole, quinoline, and pyridine rings. This structure provides a distinct set of chemical and physical properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
928013-98-3 |
|---|---|
Molekularformel |
C32H21N3 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
9-(4-phenyl-2-pyridin-2-ylquinolin-6-yl)carbazole |
InChI |
InChI=1S/C32H21N3/c1-2-10-22(11-3-1)26-21-30(29-14-8-9-19-33-29)34-28-18-17-23(20-27(26)28)35-31-15-6-4-12-24(31)25-13-5-7-16-32(25)35/h1-21H |
InChI-Schlüssel |
ZVFOKMPVYJSTMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
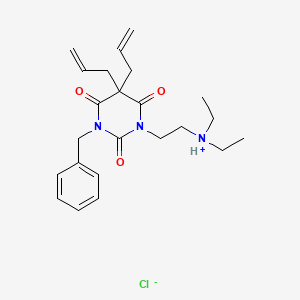
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)

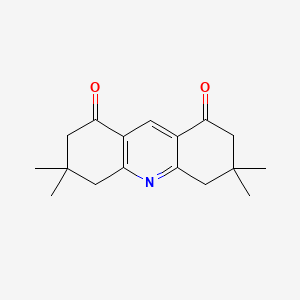
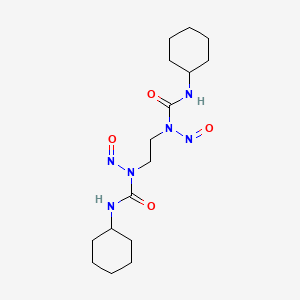

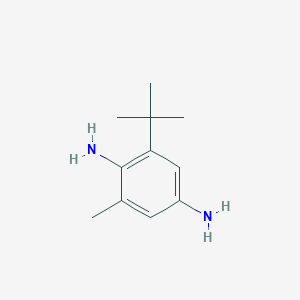
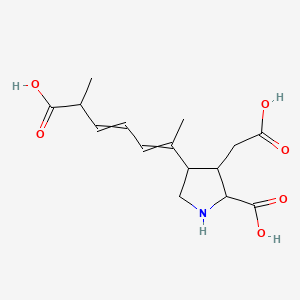


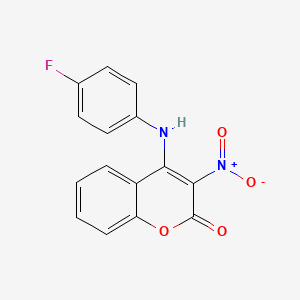
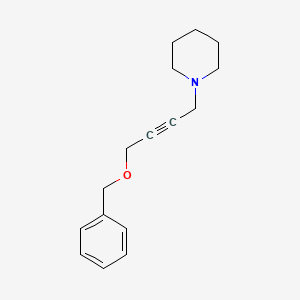
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
